molecular formula C11H15N3 B12529969 4-(Pyridin-2-YL)-1,4-diazabicyclo[3.2.1]octane CAS No. 675589-84-1

4-(Pyridin-2-YL)-1,4-diazabicyclo[3.2.1]octane

Cat. No.: B12529969
CAS No.: 675589-84-1
M. Wt: 189.26 g/mol
InChI Key: SCYFOVZSDZGGNK-UHFFFAOYSA-N
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Description

4-(Pyridin-2-YL)-1,4-diazabicyclo[3.2.1]octane is a bicyclic amine derivative featuring a pyridinyl substituent at position 4 of the diazabicyclo[3.2.1]octane scaffold. The parent compound, 1,4-diazabicyclo[3.2.1]octane, consists of a seven-membered bicyclic framework with two nitrogen atoms at positions 1 and 4, conferring high nucleophilicity and basicity .

Properties

CAS No.

675589-84-1

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

4-pyridin-2-yl-1,4-diazabicyclo[3.2.1]octane

InChI

InChI=1S/C11H15N3/c1-2-5-12-11(3-1)14-8-7-13-6-4-10(14)9-13/h1-3,5,10H,4,6-9H2

InChI Key

SCYFOVZSDZGGNK-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCN(C1C2)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-YL)-1,4-diazabicyclo[3.2.1]octane can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU, leading to the formation of protected piperazines, which can then be deprotected to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-YL)-1,4-diazabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-YL)-1,4-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The nitrogen atoms in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. This compound can also act as a ligand, binding to receptors and enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Applications/Unique Properties
4-(Pyridin-2-YL)-1,4-diazabicyclo[3.2.1]octane Bicyclo[3.2.1]octane core; pyridinyl substituent Potential CNS modulation, catalytic asymmetry
1,4-Diazabicyclo[2.2.2]octane (DABCO) Bicyclo[2.2.2]octane framework Broad-base catalyst; moderate selectivity
1,4-Diazabicyclo[3.2.1]octane (parent) No substituents on bicyclic core High nucleophilicity; asymmetric synthesis
3,8-Diazabicyclo[3.2.1]octane Nitrogen atoms at positions 3 and 8 Precursor for α7 nicotinic receptor agonists
Quinuclidine Single nitrogen in bicyclo[3.2.1]octane Reduced nucleophilicity; non-selective base

Key Observations :

  • Ring Size and Nitrogen Positioning : The bicyclo[3.2.1]octane framework in the target compound imposes greater ring strain compared to the bicyclo[2.2.2]octane system in DABCO, enhancing reactivity in stereoselective reactions .
  • Substituent Effects : The pyridin-2-yl group introduces steric and electronic effects absent in the parent compound. For example, aromatic π-systems in similar compounds (e.g., 4-[5-(2-fluorophenyl)-3-pyridinyl]-1,4-diazabicyclo[3.2.1]octane) have shown enhanced binding to neurological targets .

Catalytic Performance vs. Other Bicyclic Amines

Table 3: Pharmacological Profiles of Related Compounds

Compound Biological Target Activity (IC₅₀) Reference
3,8-Diazabicyclo[3.2.1]octane derivatives α7 Nicotinic Acetylcholine Receptor 10–50 nM
8-Methyl-3,8-diazabicyclo[3.2.1]octane Serotonin Receptors Variable
This compound (predicted) CNS Targets Not reported

Insights :

  • Derivatives of 3,8-diazabicyclo[3.2.1]octane exhibit potent activity as α7 nicotinic receptor agonists, suggesting that nitrogen positioning critically influences receptor binding .
  • The pyridinyl substituent in this compound may mimic structural motifs in approved CNS drugs (e.g., varenicline), though empirical studies are needed.

Biological Activity

4-(Pyridin-2-YL)-1,4-diazabicyclo[3.2.1]octane, also known as 4-(2-pyridinyl)-1,4-diazabicyclo[3.2.1]octane, is a nitrogen-containing heterocyclic compound with potential biological activities. Its unique bicyclic structure, characterized by the presence of a pyridine ring fused to a diazabicyclo framework, has garnered interest in various fields, including medicinal chemistry and pharmacology.

Molecular Formula: C11H15N
Molecular Weight: 175.25 g/mol
IUPAC Name: this compound
CAS Number: 675590-81-5

PropertyValue
Molecular Weight175.25 g/mol
Melting PointNot specified
SolubilitySoluble in water

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets due to the presence of nitrogen atoms in its structure. These interactions can lead to modulation of enzyme activity and receptor binding, influencing various biological pathways.

Antimicrobial Activity

Research indicates that derivatives of 1,4-diazabicyclo compounds exhibit significant antimicrobial properties. A study reported that tetracationic compounds based on diazabicyclo frameworks showed high antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. The minimum inhibitory concentrations (MICs) for certain derivatives were comparable or superior to standard antibiotics like ciprofloxacin against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus .

Antiviral Activity

In addition to antibacterial effects, some studies suggest that compounds related to this compound may possess antiviral properties. Compounds with similar bicyclic structures have demonstrated effectiveness against viruses such as influenza A .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines, indicating potential applications in cancer therapy. The specific mechanisms through which these compounds exert cytotoxicity often involve apoptosis induction and disruption of cellular signaling pathways.

Case Studies

Several studies have highlighted the biological potential of related compounds:

  • Antimicrobial Evaluation : A series of derivatives based on diazabicyclo structures were tested against multiple bacterial strains, showing promising results in terms of MICs and bactericidal kinetics .
  • Antiviral Studies : Research on similar bicyclic compounds indicated their potential effectiveness against viral infections, particularly targeting the influenza virus .

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